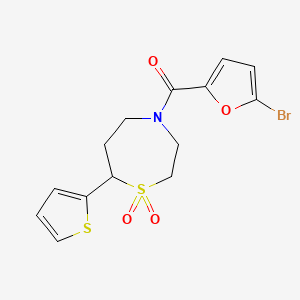
(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of bromofuran, thiophene, and thiazepane rings within its structure suggests a range of chemical reactivity and biological activity.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its heterocyclic components. It could be investigated for potential antimicrobial, antifungal, or anticancer activities, leveraging the bioactivity of its furan, thiophene, and thiazepane moieties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple heterocycles suggests potential interactions with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the bromofuran moiety, which can be synthesized via bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiol and an amine, under oxidative conditions to form the thiazepane ring. The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
The final step involves the coupling of these intermediates to form the desired compound. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents that are readily available and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the thiazepane ring to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the furan ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromofuran-2-yl)(1,1-dioxido-7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone
- (5-Bromofuran-2-yl)(1,1-dioxido-7-(benzofuran-2-yl)-1,4-thiazepan-4-yl)methanone
- (5-Bromofuran-2-yl)(1,1-dioxido-7-(pyrimidin-2-yl)-1,4-thiazepan-4-yl)methanone
Uniqueness
Compared to these similar compounds, (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S2/c15-13-4-3-10(20-13)14(17)16-6-5-12(11-2-1-8-21-11)22(18,19)9-7-16/h1-4,8,12H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDEVYOIQZJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
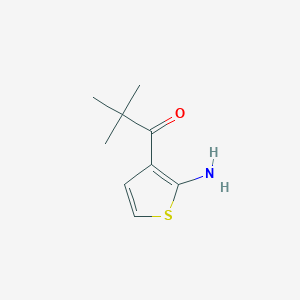

![1-[5-(Prop-2-enoylamino)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2833153.png)
![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)
![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)
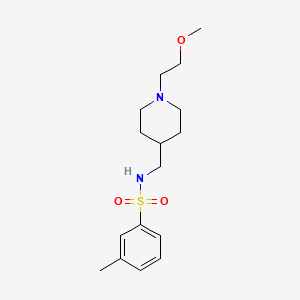
![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)
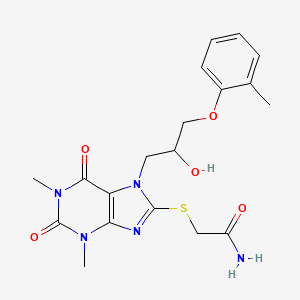
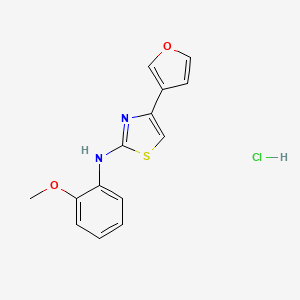
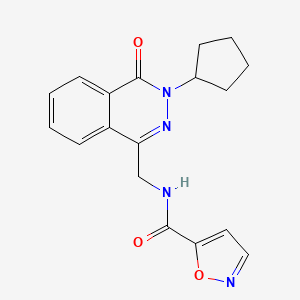

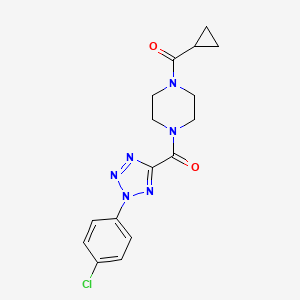
![4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2833167.png)
![4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2833168.png)
